molecular formula C10H18N2O4 B3265269 Acetyl-L-leucyl glycine CAS No. 4033-42-5

Acetyl-L-leucyl glycine

Cat. No.: B3265269
CAS No.: 4033-42-5
M. Wt: 230.26 g/mol
InChI Key: QWUFVYSSHGGOCQ-QMMMGPOBSA-N
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Description

Acetyl-L-leucyl glycine is a modified amino acid derivative that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is formed by the acetylation of L-leucine and glycine, resulting in a molecule that exhibits distinct biochemical and pharmacological characteristics.

Mechanism of Action

Target of Action

The primary target of Acetyl-L-leucyl glycine is the monocarboxylate transporter type 1 (MCT1) . This transporter is ubiquitously expressed in tissues, making it well-suited for the uptake and distribution of this compound . The compound also interacts with organic anion transporters (OAT1 and OAT3) .

Mode of Action

Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to MCT1, OAT1, and OAT3 . This switch allows this compound to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

Acetyl-L-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . It is suggested that Acetyl-L-leucine acts as a prodrug of leucine, bypassing LAT1 and directly influencing leucine-mediated signaling and metabolic processes such as mTOR .

Pharmacokinetics

The pharmacokinetic factors play a major role in the mechanism of action and efficacy of Acetyl-L-leucine as a drug . The enantiomers of Acetyl-L-leucine (N-acetyl-L-leucine and N-acetyl-D-leucine) show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

The result of Acetyl-L-leucine’s action is the enhanced uptake and distribution of the compound in cells, leading to increased activation of leucine-mediated signaling and metabolic processes . This has potential therapeutic effects in treating several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .

Action Environment

The action of Acetyl-L-leucine is influenced by the cellular environment, particularly the presence and activity of specific transporters in the cell membrane . . Therefore, the cellular environment plays a crucial role in the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-L-leucyl glycine typically involves the acetylation of L-leucine followed by the coupling of the acetylated L-leucine with glycine. The process can be summarized as follows:

    Acetylation of L-leucine: L-leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-leucine.

    Coupling with Glycine: The N-acetyl-L-leucine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Acetylation: Large quantities of L-leucine are acetylated using acetic anhydride and a suitable base.

    Automated Coupling: The acetylated product is then coupled with glycine using automated peptide synthesizers, which ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetyl-L-leucyl glycine undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-leucine and glycine.

    Oxidation: It can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: L-leucine and glycine.

    Oxidation: Carboxylic acids.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Acetyl-L-leucyl glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.

    Biology: Investigated for its role in protein folding and stability.

    Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases and as a drug delivery agent.

    Industry: Utilized in the production of specialized peptides and as an additive in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-leucine: Similar in structure but lacks the glycine moiety.

    Glycyl-L-leucine: A dipeptide with similar amino acid components but different functional groups.

    L-leucyl-glycine: Another dipeptide with reversed amino acid sequence.

Uniqueness

Acetyl-L-leucyl glycine is unique due to its acetylated structure, which imparts distinct transport and metabolic properties compared to its non-acetylated counterparts. This modification enhances its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for therapeutic applications.

Properties

IUPAC Name

2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUFVYSSHGGOCQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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